Dermaseptin-1
Description
Properties
bioactivity |
Antibacterial, Antiparasitic |
|---|---|
sequence |
GLWSTIKNVGKEAAIAAGKAALGAL |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Dermaseptin-1 exhibits potent antimicrobial properties against a wide range of pathogens, including bacteria, fungi, and protozoa. Its mechanism primarily involves disrupting microbial membranes due to its cationic and amphipathic nature.
Bacterial Activity
This compound has been shown to be effective against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of multidrug-resistant strains, making it a promising candidate for developing new antibiotics in the face of rising antibiotic resistance. For instance, research demonstrated that DS-1 effectively immobilized Leishmania amazonensis cells, showcasing its potential in treating leishmaniasis .
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Effective | |
| Gram-negative bacteria | Effective | |
| Fungi | Effective against Candida species | |
| Protozoa | Effective against Leishmania species |
Antifungal Activity
This compound also demonstrates antifungal activity, particularly against pathogenic fungi like Candida albicans. Its effectiveness is attributed to its ability to disrupt fungal cell membranes without significant toxicity to human cells .
Antitumor Properties
Recent studies have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through membrane disruption and activation of apoptotic pathways.
Case Studies
In vivo studies using xenograft models have demonstrated that this compound significantly inhibits tumor growth in various cancer types, including lung and prostate cancers. For example, a study showed that DS-1 reduced tumor size in mice models implanted with human cancer cells .
| Cancer Type | IC50 (µM) | Effectiveness | Reference |
|---|---|---|---|
| H157 lung cancer | 1.55 | High | |
| MCF-7 breast cancer | 2.92 | High | |
| PC-3 prostate cancer | 4.15 | Moderate |
Nanomedicine Applications
The integration of this compound into nanostructured materials has opened new avenues for drug delivery systems and diagnostic applications.
Immobilization Techniques
Research indicates that immobilizing this compound onto conductive surfaces enhances its electrochemical properties and allows for the development of biosensors capable of detecting pathogens like Leishmania at low concentrations . This application is particularly relevant for rapid diagnostics in clinical settings.
Comparison with Similar Compounds
Table 1: Structural Features of Dermaseptin-1 and Analogues
Key Insights :
- Dermaseptin-PH and Dermaseptin-PD-1 share conserved motifs (e.g., Trp residue, amidation) but differ in sequence length and spacer regions .
- DP-2, a synthetic TAT fusion, exhibits enhanced cell-penetrating ability compared to DP-1 .
Antimicrobial and Antiparasitic Activity
Table 2: Activity Against Trypanosoma cruzi (IC₅₀ Values)
*SI = Mammalian cell IC₅₀ / Parasite IC₅₀. Higher SI indicates better safety profile.
Key Insights :
- Dermaseptin-4 and Polybia-CP outperform this compound in potency and selectivity against T. cruzi .
- Unlike benznidazole, dermaseptins act via membrane disruption, avoiding reliance on nitroreductase (NTR)-mediated activation .
Anticancer Activity
Table 3: Cytotoxicity in Cancer Cell Lines (IC₅₀ in µM)
| Peptide | H157 (Lung) | PC-3 (Prostate) | U251MG (Glioblastoma) | HMEC-1 (Normal) | |
|---|---|---|---|---|---|
| This compound | 8.43 | 21.6 | >100 | >100 | |
| DP-2 | 3.21 | 6.75 | >100 | >100 | |
| Dermaseptin-PD-1 | 2.01 | 2.17 | 2.36 | 4.85 |
Key Insights :
- DP-2 (TAT fusion) shows improved anticancer activity over this compound in H157 and PC-3 cells .
- Dermaseptin-PD-1 exhibits superior potency and selectivity, with IC₅₀ values ≤2.36 µM in cancer cells and minimal toxicity to normal cells (IC₅₀ = 4.85 µM) .
Mechanisms and Toxicity
- Membrane Interaction : this compound and analogues disrupt microbial membranes via cationic charge and amphipathic helices. Dermaseptin-4’s higher positive charge enhances binding to anionic phospholipids .
- Toxicity : While this compound shows low cytotoxicity (IC₅₀ >100 µM in HMEC-1 cells), analogues like melittin (IC₅₀ = 9.94 µM) are toxic to mammalian cells, limiting therapeutic utility .
Preparation Methods
Source Material
Dermaseptin-1 is originally isolated from the skin secretions of Phyllomedusa species of Hylid frogs, particularly Phyllomedusa sauvagii and related species. The skin secretion is collected and lyophilized for further processing.
Extraction and Initial Processing
Purification Protocol
A multi-step chromatographic process is employed to purify this compound to homogeneity:
| Step Number | Technique | Purpose |
|---|---|---|
| 1 | Molecular sieve filtration | Fractionation by size exclusion |
| 2 | Ion-exchange chromatography | Separation based on charge properties |
| 3 | Reverse-phase high-performance liquid chromatography (RP-HPLC) | Final purification based on hydrophobicity |
Structural Characterization
- The amino acid sequence is determined by automated Edman degradation and confirmed by mass spectrometry (e.g., MALDI-TOF MS).
- Mass spectrometry provides the molecular ion peak consistent with the theoretical molecular weight (e.g., m/z ~3455.4 for this compound).
- Further structural analysis may involve tandem MS/MS and LC-MS/MS for sequence verification.
Molecular Cloning and cDNA Sequencing
- Polyadenylated mRNA is isolated from the skin secretion using oligo(dT) magnetic beads to capture mRNA.
- Reverse transcription and PCR amplification of the dermaseptin precursor cDNA allow for sequence determination of the peptide precursor.
- DNA sequencing confirms the precursor and mature peptide sequences, facilitating synthetic reproduction.
Chemical Synthesis of this compound
Solid-Phase Peptide Synthesis (SPPS)
- This compound is chemically synthesized via automated solid-phase peptide synthesis using the Fmoc (9-fluorenylmethoxycarbonyl) strategy.
- The peptide chain is assembled stepwise on a resin support, typically Rink amide resin, to yield amidated C-termini consistent with natural peptides.
- After chain elongation, the peptide is cleaved from the resin with a cocktail containing trifluoroacetic acid (TFA), ethanedithiol (EDT), thioanisole, and water.
Purification and Verification
- The crude synthetic peptide is precipitated with cold diethyl ether and lyophilized.
- Purification is performed by RP-HPLC to obtain a high-purity product, with purity assessed by analytical HPLC.
- The identity and molecular weight are confirmed by MALDI-TOF mass spectrometry.
Analytical Techniques for Quality Control
| Technique | Purpose | Details |
|---|---|---|
| RP-HPLC | Purity assessment and purification | C18 column, acetonitrile gradient with TFA |
| MALDI-TOF Mass Spectrometry | Molecular weight confirmation | Positive ion mode, α-cyano-4-hydroxycinnamic acid matrix |
| LC-MS/MS | Sequence verification and structural analysis | Electrospray ion-trap mass spectrometer |
| Edman Degradation | Amino acid sequencing | Automated stepwise N-terminal sequencing |
Summary Table of Preparation Workflow
| Preparation Stage | Methodology/Technique | Key Outcomes |
|---|---|---|
| Natural source collection | Skin secretion collection and lyophilization | Raw material for peptide isolation |
| Extraction | Dissolution in buffer, centrifugation | Solubilized peptide mixture |
| Purification | Molecular sieve filtration, ion-exchange chromatography, RP-HPLC | Pure this compound peptide |
| Structural characterization | Edman degradation, MALDI-TOF MS, LC-MS/MS | Confirmed amino acid sequence and mass |
| Molecular cloning | mRNA isolation, cDNA amplification, sequencing | Genetic sequence for synthetic production |
| Chemical synthesis | Automated solid-phase Fmoc peptide synthesis | Synthetic this compound with correct sequence and modifications |
| Synthetic peptide purification | RP-HPLC, lyophilization | High purity synthetic peptide |
| Analytical verification | MALDI-TOF MS, HPLC | Identity and purity confirmation |
Research Findings and Notes on Preparation
- The original isolation and characterization of this compound were reported in 1991 with a 34-residue sequence rich in basic amino acids and a strong α-helical propensity in hydrophobic environments.
- Synthetic this compound peptides are indistinguishable from natural peptides in chromatographic behavior and mass spectrometry, confirming the accuracy of SPPS methods.
- Molecular cloning techniques provide the genetic blueprint, enabling synthetic production and analog design for enhanced activity or stability.
- Purification by RP-HPLC is critical to remove synthesis by-products and ensure biological activity in downstream assays.
- Mass spectrometry techniques such as MALDI-TOF and LC-MS/MS are indispensable for confirming peptide identity, purity, and structural integrity.
Q & A
Q. What is the primary structural motif of Dermaseptin-1, and how does it influence its antimicrobial activity?
this compound is a 27-amino acid peptide (sequence: GLWSTIKNVGKEAAIAAGKAAALGAL) with an amphipathic α-helical structure. This motif enables membrane disruption via hydrophobic interactions with lipid bilayers and electrostatic attraction to anionic microbial membranes. The N-terminal region (residues 1–10) is critical for initial membrane adhesion, while the C-terminal helix facilitates deeper bilayer penetration, leading to pore formation . Experimental validation using circular dichroism (CD) spectroscopy and surface plasmon resonance (SPR) can confirm structural dynamics during membrane binding .
Q. What in vitro models are recommended for initial screening of this compound’s antimicrobial efficacy?
Standard assays include:
- Minimum Inhibitory Concentration (MIC) tests against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains.
- Hemolysis assays using mammalian red blood cells to evaluate selectivity.
- Time-kill kinetics to assess bactericidal speed. Ensure standardized inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL) and include controls like polymyxin B for comparison .
Q. How should researchers mitigate proteolytic degradation of this compound in biological assays?
Use protease inhibitors (e.g., phenylmethylsulfonyl fluoride) in ex vivo models or employ stabilized analogs (e.g., D-amino acid substitutions). SPR studies show that truncation or sequence modification (e.g., K⁴K²⁰-S4) can enhance resistance to enzymatic cleavage while retaining activity .
Advanced Research Questions
Q. How do N-terminal modifications of this compound affect insertion affinity and cytotoxicity in eukaryotic vs. prokaryotic membranes?
Truncated derivatives (e.g., 16-mer vs. 13-mer) exhibit reduced cytotoxicity due to diminished insertion affinity, as shown by SPR two-stage binding models. For example, K⁴K²⁰-S4 derivatives prioritize bilayer penetration over surface adhesion, enhancing selectivity for microbial membranes. Compare lipid composition (e.g., phosphatidylcholine vs. phosphatidylglycerol) in model vesicles to quantify binding kinetics .
Q. How can contradictory data on this compound’s cytotoxicity across cell lines be systematically addressed?
Conduct meta-analyses controlling for:
- Membrane cholesterol content (eukaryotic cells have higher cholesterol, reducing peptide penetration).
- Experimental conditions (e.g., peptide-to-lipid ratio, incubation time). Use standardized protocols (e.g., CLSI guidelines) and report lipidomic profiles of cell lines to identify confounding variables .
Q. What biophysical techniques best resolve secondary structure transitions during this compound-membrane interactions?
Q. Which computational models predict this compound’s interaction dynamics with lipid bilayers?
Molecular dynamics (MD) simulations using GROMACS or CHARMM can model:
- Free energy profiles of peptide insertion.
- Pore formation mechanisms (e.g., toroidal vs. barrel-stave). Validate predictions with experimental data from SPR or neutron reflectometry .
Methodological Guidance
- Data Analysis : For dose-response studies, use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Pair with ANOVA for multi-group comparisons .
- Contradiction Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results .
- Reproducibility : Document lipid vesicle preparation (e.g., extrusion pore size) and peptide purity (≥95% via HPLC) in the "Materials and Methods" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
